molecular formula C19H15I3NNaO4 B14706992 3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt CAS No. 21761-92-2

3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt

Cat. No.: B14706992
CAS No.: 21761-92-2
M. Wt: 725.0 g/mol
InChI Key: DCZZOZLMDLCOPB-UHFFFAOYSA-M
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Description

3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is a complex organic compound known for its unique structure and significant applications in various fields. This compound features a morpholino group, a triiodophenyl group, and a phenylpropionic acid moiety, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt typically involves multiple steps, starting with the iodination of a phenylpropionic acid derivative

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropionic acid moiety.

    Reduction: Reduction reactions can occur at the triiodophenyl group, leading to the formation of diiodo or monoiodo derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of partially deiodinated derivatives.

    Substitution: Formation of substituted morpholino derivatives.

Scientific Research Applications

3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triiodophenyl group enhances its binding affinity, while the morpholino group modulates its reactivity. These interactions can lead to the inhibition of enzymatic activity or the activation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Oxomorpholino)-2,4,6-triiodophenylacetic acid sodium salt
  • α-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt

Uniqueness

Compared to similar compounds, 3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropionic acid moiety differentiates it from other triiodophenyl derivatives, providing additional sites for chemical modification and enhancing its versatility in research and industrial applications.

Properties

CAS No.

21761-92-2

Molecular Formula

C19H15I3NNaO4

Molecular Weight

725.0 g/mol

IUPAC Name

sodium;2-phenyl-3-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoate

InChI

InChI=1S/C19H16I3NO4.Na/c20-14-9-15(21)18(23-6-7-27-10-16(23)24)17(22)13(14)8-12(19(25)26)11-4-2-1-3-5-11;/h1-5,9,12H,6-8,10H2,(H,25,26);/q;+1/p-1

InChI Key

DCZZOZLMDLCOPB-UHFFFAOYSA-M

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C(=C2I)CC(C3=CC=CC=C3)C(=O)[O-])I)I.[Na+]

Origin of Product

United States

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